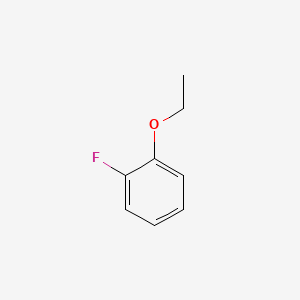

2-Fluorophenetole

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comtandfonline.com This has led to the widespread use of fluorinated compounds in medicinal chemistry, with estimates suggesting that approximately 20% of all pharmaceuticals contain at least one fluorine atom. tandfonline.com The high lipophilicity of fluorine can aid in the transport and distribution of these compounds within the body. tandfonline.com In materials science, the unique properties of the carbon-fluorine bond are exploited in the development of polymers, liquid crystals, and other advanced materials. mdpi.com

Overview of Aryl Ethers in Scientific Inquiry

Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. sioc-journal.cn This structural motif is prevalent in many natural products and serves as a crucial building block in organic synthesis. sioc-journal.cnnumberanalytics.com The ether linkage can influence a molecule's solubility, stability, and conformational properties. numberanalytics.com In drug design, the incorporation of an aryl ether can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. numberanalytics.comnumberanalytics.com The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with various methods developed to achieve this, including the well-known Williamson ether synthesis. rsc.org

Scope and Research Trajectories for 2-Fluorophenetole Studies

Research involving this compound primarily revolves around its synthesis, physicochemical properties, and its potential applications as a building block in the creation of more complex molecules. Studies have explored optimizing its synthesis via methods like the Williamson ether synthesis, sometimes employing microwave acceleration to improve reaction efficiency. researchgate.netacs.org Investigations into its conformational preferences and rotational barriers provide insights into its three-dimensional structure and dynamic behavior. researchgate.net The reactivity of this compound is also a key area of interest, particularly how the fluorine and ethoxy substituents influence its behavior in various chemical transformations. Future research may focus on leveraging its unique properties for the development of novel pharmaceuticals, agrochemicals, or advanced materials.

Physicochemical Properties and Spectroscopic Data

The distinct properties of this compound are detailed in the following tables, which provide a comprehensive overview of its physical characteristics and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-ethoxy-2-fluorobenzene nih.gov |

| CAS Number | 451-80-9 nih.gov |

| Molecular Formula | C₈H₉FO nih.gov |

| Molecular Weight | 140.15 g/mol nih.gov |

| Boiling Point | 171 °C jk-sci.com |

| Melting Point | -16 °C jk-sci.com |

| XLogP3 | 2.5 nih.gov |

| Topological Polar Surface Area | 9.2 Ų nih.gov |

| Complexity | 95.3 nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Details |

|---|---|

| ¹H NMR | Spectra available, often recorded on instruments like the Varian A-60. nih.gov |

| ¹³C NMR | Spectra available from various sources. nih.govweebly.com |

| Mass Spectrometry (GC-MS) | Data available, including fragmentation patterns. nih.gov |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded using techniques such as capillary cell (neat). nih.gov |

| Raman Spectroscopy | Spectral data is available. nih.gov |

| ¹⁹F NMR | Chemical shift and spin-spin coupling constants are reported. nih.gov |

Synthesis and Reactivity

The synthesis of this compound is a key area of study, with the Williamson ether synthesis being a prominent method.

Williamson Ether Synthesis

A common laboratory preparation of this compound involves the Williamson ether synthesis. researchgate.netacs.org This Sₙ2 reaction utilizes 2-fluorophenol (B130384), an ethyl halide (such as ethyl bromide), and a base like potassium carbonate. researchgate.netacs.org The reaction can be carried out in solvents like absolute ethanol (B145695) or acetonitrile (B52724). researchgate.netacs.org To enhance the reaction rate and efficiency, microwave-assisted synthesis has been successfully employed, allowing for rapid optimization of reaction conditions within a typical laboratory period. researchgate.netacs.org

Conformational Analysis

The spatial arrangement of atoms in this compound, arising from rotation around its single bonds, is a subject of detailed conformational analysis.

Rotational Barriers and Conformational Preferences

The study of the conformations of molecules like this compound involves investigating the energy differences and relative stabilities of various spatial arrangements. orgosolver.comlibretexts.org The rotation around single bonds, such as the C-O bond in the ethoxy group, leads to different conformers. orgosolver.com Theoretical calculations, including ab initio and density functional theory (DFT) methods, are often used to predict the most stable conformations and the energy barriers to rotation between them. rsc.org For similar molecules, experimental techniques like supersonic jet/REMPI spectroscopy have been used to study conformational isomers in the gas phase. researchgate.net These studies help in understanding the influence of substituents, like the fluorine atom, on the molecule's preferred three-dimensional structure. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSJADMOVKSAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075345 | |

| Record name | o-Fluorophenatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-80-9 | |

| Record name | 1-Ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Fluorophenatole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROPHENETOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K5BR6L5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Fluorophenetole

Established Synthetic Pathways to 2-Fluorophenetole

The primary and most well-documented method for synthesizing this compound is the Williamson ether synthesis. While other reactions like the Ullmann condensation are standard for ether formation, the Williamson route is prominently cited for this specific compound.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comorganic-chemistry.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide ion or another suitable leaving group from an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this involves the reaction of a 2-fluorophenoxide ion with an ethyl halide. acs.orgacs.org

The synthesis of this compound via the Williamson ether synthesis is typically achieved through the reaction of 2-fluorophenol (B130384) with an ethylating agent. acs.orgacs.org The common reactant precursors are 2-fluorophenol, ethyl bromide, and a base such as potassium carbonate. wikipedia.org The base is crucial as it deprotonates the phenolic hydroxyl group of 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide ion in situ. wikipedia.orgmdpi.com Ethyl bromide is selected as the ethylating agent due to its lower toxicity compared to other ethyl halides like ethyl iodide. wikipedia.org

The reaction is generally conducted in a polar solvent to facilitate the SN2 mechanism. nih.gov Solvents such as absolute ethanol (B145695) or acetonitrile (B52724) are commonly employed for this synthesis. wikipedia.org Traditional Williamson ether synthesis reactions are typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. masterorganicchemistry.com Under conventional heating conditions at room temperature, the reaction of 2-fluorophenol and ethyl bromide in ethanol has been reported to produce an 85% yield after 24 hours. wikipedia.org

Table 1: Reactants and Conditions for Williamson Ether Synthesis of this compound

| Reactant/Condition | Role/Type | Specific Example(s) |

|---|---|---|

| Aryl Alcohol | Nucleophile Precursor | 2-Fluorophenol |

| Alkyl Halide | Electrophile | Ethyl bromide |

| Base | Deprotonating Agent | Potassium carbonate |

| Solvent | Reaction Medium | Ethanol, Acetonitrile |

| Temperature (Conventional) | Energy Input | 50-100 °C |

The efficiency and yield of the Williamson ether synthesis for this compound are highly dependent on several reaction parameters. Optimization studies focus on manipulating these variables to achieve the best possible outcome. Key parameters that can be adjusted include reagent equivalencies, solvent choice and volume, reaction time, and temperature. wikipedia.org

In a study designed to optimize this specific reaction, it was found that the process was highly efficient. wikipedia.org When using a 1:1:1 molar ratio of 2-fluorophenol, ethyl bromide, and potassium carbonate, the reaction proceeded to completion rapidly under microwave heating. wikipedia.org For laboratory investigations aiming to study the optimization process itself, the scale was reduced to allow for more flexibility in varying time and temperature without immediate full conversion. wikipedia.org

The choice of solvent presents a trade-off. Polar aprotic solvents like acetonitrile are generally preferred for SN2 reactions as they effectively solvate the cation of the base while leaving the nucleophile relatively free. wikipedia.org However, polar protic solvents like ethanol are better absorbers of microwave energy, which is relevant for accelerated synthesis techniques. wikipedia.org Students in an inquiry-based experiment could investigate these solvent effects by changing the solvent type or by altering reagent concentrations through changes in solvent volume. wikipedia.org

Alternative Synthetic Routes to this compound

While the Williamson ether synthesis is the most frequently cited method, other fundamental reactions in organic chemistry exist for the formation of aryl ethers. The Ullmann condensation, for example, is a classic method for forming aryl-oxygen (C-O) bonds. organic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl halide with an alcohol or phenol, promoted by a copper catalyst. byjus.comwikipedia.org

The traditional Ullmann ether synthesis requires harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide and temperatures often exceeding 210 °C, with stoichiometric amounts of copper. wikipedia.org Modern variations have been developed that use soluble copper catalysts, often supported by ligands, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com Theoretically, this compound could be synthesized via an Ullmann-type reaction between a salt of 2-fluorophenol and ethyl halide, or between sodium ethoxide and 1-fluoro-2-halobenzene, using a copper catalyst. However, in the reviewed literature, the Williamson ether synthesis remains the predominantly documented pathway for this specific compound. acs.orgacs.org

Advanced Synthetic Techniques in this compound Production

To overcome the limitations of conventional heating, such as long reaction times, advanced techniques like microwave-assisted organic synthesis (MAOS) have been applied to the production of this compound.

Microwave-Assisted Organic Synthesis (MAOS) for this compound

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, which is a non-classical heating method distinct from traditional convection or conduction. ed.gov This technique can dramatically reduce reaction times, increase reaction efficiencies, and lower energy costs. ed.govtcichemicals.com

The application of MAOS to the Williamson ether synthesis of this compound has proven highly effective. wikipedia.org In one study, microwave acceleration allowed for the rapid optimization of reaction variables within a standard 3-hour laboratory period. acs.orgwikipedia.org The synthesis, which takes 24 hours to achieve an 85% yield at room temperature, can be driven to complete conversion in just 2 minutes when heated to 130 °C at 100 W in a microwave reactor. wikipedia.org

This rapid turnaround allows for iterative experimental design, where reaction parameters such as temperature, time, power, and reagent ratios can be quickly varied, and the results analyzed by methods like GC-MS to inform subsequent experiments. wikipedia.org For instance, students could explore the effect of microwave power (e.g., 25-100 W) and maximum temperature (up to a safety limit of 130 °C) on the conversion rate to this compound. wikipedia.org The use of MAOS represents a significant process optimization, transforming a lengthy procedure into a rapid and efficient method suitable for both research and educational settings. acs.orgwikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluorophenol |

| Acetonitrile |

| Diethyl ether |

| Dimethylformamide |

| Ethanol |

| Ethyl bromide |

| Ethyl iodide |

| N-methylpyrrolidone |

| Potassium carbonate |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of this compound can be approached with these principles in mind.

The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. yale.edusigmaaldrich.com Key principles relevant to this compound synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu Microwave-assisted synthesis can contribute to waste prevention by improving reaction yields. mdpi.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Solvent-free synthesis is an ideal application of this principle. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Microwave synthesis is often more energy-efficient than conventional heating. numberanalytics.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and reduce waste. acs.org

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and efficient.

Process Development and Optimization Strategies for this compound

Process development and optimization are crucial for ensuring a manufacturing process is efficient, cost-effective, and produces a high-quality product. gd3services.compolypeptide.com This involves a systematic approach to refining the synthesis of this compound. vichemchemie.com

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. europa.eu For this compound, these could include purity, impurity profile, and yield.

Range finding studies are essential to identify and understand the impact of process parameters on these CQAs. pqri.org This involves systematically varying process parameters to determine their effect on the final product. pqri.org The knowledge gained from these studies helps in establishing a robust control strategy. pqri.org The criticality of a quality attribute is often assessed based on its potential impact on safety and efficacy, as well as the uncertainty associated with that impact. europa.euamericanpharmaceuticalreview.com

Scaling up a chemical synthesis from the laboratory to a manufacturing setting introduces new safety challenges. A thorough safety risk analysis is imperative to identify and mitigate potential hazards. researchgate.net This analysis should consider factors such as:

The use of hazardous reagents and catalysts. researchgate.net

The potential for high-temperature reactions and exothermic events. researchgate.net

The formation of hazardous by-products. researchgate.net

The potential for human error during manual operations. researchgate.net

Methodologies like Hazard and Operability (HAZOP) studies can be adapted to systematically identify potential deviations from the intended process and their consequences. researchgate.net The goal is to implement appropriate safeguards to reduce risks to an acceptable level before scaling up the synthesis. researchgate.net This proactive approach to safety is a critical component of responsible process development. europa.eu

Spectroscopic Characterization and Structural Elucidation of 2 Fluorophenetole

Advanced Spectroscopic Techniques for 2-Fluorophenetole

Modern analytical chemistry relies on a variety of spectroscopic methods to probe molecular characteristics. Techniques such as X-ray crystallography, vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for a comprehensive structural analysis of organic molecules like this compound. acs.orgresearchgate.net

X-ray crystallography is a powerful experimental technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.netacs.org The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of intensities. researchgate.net By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and from that, infer the exact positions of individual atoms, as well as the bond lengths and angles between them. acs.org

For this compound, obtaining a single crystal of suitable quality is a prerequisite for analysis. While the synthesis of this compound is well-documented, a review of publicly available scientific literature indicates that a complete single-crystal X-ray diffraction study providing detailed crystallographic data (such as space group and unit cell dimensions) has not been widely reported. Were such data available, it would provide unequivocal proof of the solid-state conformation, including the planarity of the benzene (B151609) ring and the orientation of the ethoxy and fluorine substituents.

Vibrational spectroscopy, which includes Raman and infrared (IR) techniques, probes the vibrational modes of a molecule. researchgate.net These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making this method an excellent tool for identifying functional groups and analyzing molecular structure.

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering), with a shift in frequency that corresponds to the energy of the molecule's vibrational modes. These Raman shifts are highly characteristic of specific chemical bonds and molecular symmetries.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring would produce strong, sharp peaks, typically in the 1400-1600 cm⁻¹ region. A characteristic "ring-breathing" mode, involving the symmetric expansion and contraction of the ring, would also be a prominent feature.

C-F Stretching: The carbon-fluorine bond vibration would be observable.

Ether Linkage: Vibrations associated with the C-O-C ether linkage would also contribute to the spectrum.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is a ubiquitous technique for identifying the functional groups present in a compound, as different bonds (C-H, C=O, C-O, O-H, etc.) absorb IR radiation at characteristic frequencies. The synthesis of this compound is routinely confirmed using IR spectroscopy to verify the presence of the expected functional groups and the disappearance of reactants like the hydroxyl group from 2-fluorophenol (B130384). acs.org

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. While a specific peer-reviewed spectral analysis is not detailed in the provided search results, the expected absorption regions for its functional groups can be predicted based on established principles.

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H of ethoxy group) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 1275-1210 | C-F Stretch | Aryl Fluoride |

| 770-730 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹³C NMR is particularly useful for confirming the carbon framework and analyzing its conformation in solution. acs.org

In ¹³C NMR spectroscopy, carbon atoms with a nuclear spin (the ¹³C isotope) are excited by radio waves in the presence of a strong magnetic field. The precise frequency at which a carbon nucleus resonates depends on its electronic environment, which is influenced by neighboring atoms and chemical bonds. This results in a spectrum where each unique carbon atom in a molecule produces a distinct signal, or peak. The position of this peak, known as the chemical shift (δ) and measured in parts per million (ppm), is indicative of the carbon's functional group and conformation. researchgate.net

The structure of this compound contains eight carbon atoms, all in chemically distinct environments. Therefore, its proton-decoupled ¹³C NMR spectrum is expected to show exactly eight unique signals. The chemical shifts can be predicted based on the known effects of the fluorine and ethoxy substituents on the benzene ring. The electronegative fluorine and oxygen atoms have a significant impact on the chemical shifts of the carbons to which they are attached and on adjacent carbons.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Justification |

|---|---|---|

| C1 (C-O) | 148-152 | Aromatic carbon bonded to highly electronegative oxygen. |

| C2 (C-F) | 152-156 (as a doublet) | Aromatic carbon bonded to highly electronegative fluorine; signal is split into a doublet by the fluorine atom (¹JCF coupling). |

| C3 | 115-120 | Aromatic C-H ortho to the fluorine substituent. |

| C4 | 124-128 | Aromatic C-H para to the fluorine substituent. |

| C5 | 122-126 | Aromatic C-H meta to the fluorine substituent. |

| C6 | 116-121 | Aromatic C-H ortho to the ethoxy substituent. |

| -O-CH₂- | 63-68 | Aliphatic carbon bonded to oxygen. |

| -CH₃ | 14-16 | Aliphatic terminal methyl carbon. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. savemyexams.comwhitman.edulibretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which is the intact molecule with one electron removed. chemguide.co.uk This molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule. libretexts.org

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive ionization technique. wikipedia.org It uses tunable lasers to excite a molecule to an intermediate electronic state through the absorption of one or more photons. A subsequent photon then ionizes the molecule from this excited state. wikipedia.orghmc.edu By scanning the laser wavelength and monitoring the ion signal, a REMPI excitation spectrum is obtained, which provides information about the electronic and vibrational energy levels of the molecule. researchgate.netnih.gov This technique is particularly useful for distinguishing between different conformational isomers of a molecule, as each conformer can have a unique REMPI spectrum. researchgate.net

For this compound, REMPI can be used to study its different conformations in the gas phase. By cooling the molecules in a supersonic jet, their conformations can be "frozen" and studied individually. acs.org

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift region. youtube.comwikipedia.org Lighter ions travel faster and reach the detector first, while heavier ions travel slower. youtube.comlibretexts.org TOF-MS is often coupled with techniques like REMPI. hmc.eduacs.org It is particularly useful for monitoring reactions in real-time due to its high speed and sensitivity. youtube.com In the context of this compound, TOF-MS can be used to monitor the formation of the molecule during a synthesis or to study its decomposition pathways. researchgate.net

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co Ions are driven through a drift tube filled with an inert buffer gas under the influence of a weak electric field. scielo.org.conih.gov The time it takes for an ion to traverse the drift tube is its drift time, which is related to its collision cross-section (CCS) – a measure of its rotational average projected area. byu.edu IMS, especially when coupled with mass spectrometry (IMS-MS), can provide valuable information about the three-dimensional structure of ions in the gas phase. chemrxiv.orgnih.gov This is particularly useful for distinguishing between isomers that may have the same mass but different shapes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. wikipedia.org This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgmsu.edu The wavelengths at which a molecule absorbs light (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. libretexts.orgrsc.org

In this compound, the benzene ring and the ether linkage constitute the primary chromophore. The UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the fluorine and ethoxy substituents. libretexts.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π* | ~270-280 | Phenyl ring |

This table is predictive and actual experimental values may vary based on solvent and other conditions.

Conformational Analysis and Isomerism of this compound

The flexible ethyl group attached to the phenoxy ring in this compound allows for the existence of multiple conformational isomers, which are different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. Computational and experimental studies have been employed to understand the relative stabilities and geometries of these conformers. researchgate.netacs.org Ab initio calculations predict three potential low-energy conformations: a planar form, a gauche form, and a synclinal form. acs.org However, experimental investigations using techniques such as X-ray crystallography for the solid state and resonance-enhanced multiphoton ionization (REMPI) spectroscopy for the gas phase have determined that the most significant and observable conformations are the synclinal and antiperiplanar isomers. researchgate.netacs.org

Synclinal and Antiperiplanar Geometries

The terms synclinal and antiperiplanar describe the relative orientation of the fluorine and oxygen atoms along the ethyl chain, defined by the F-C-C-O dihedral angle. A synclinal (also known as gauche or skew) geometry corresponds to a dihedral angle of approximately ±60°, while an antiperiplanar (or anti or trans) geometry has a dihedral angle of about 180°. acs.orgiupac.org

In this compound, the dominant conformer in both the crystalline and gaseous phases is the one with a synclinal geometry. researchgate.netacs.org In this arrangement, the electronegative fluorine and oxygen atoms are oriented with a dihedral angle of about 70°. researchgate.netacs.org A minor conformer is also detected in the gas phase, which possesses an antiperiplanar geometry where the fluorine and oxygen substituents are separated by a dihedral angle of 180°. researchgate.netacs.org Evidence from Nuclear Magnetic Resonance (NMR) spectroscopy also indicates that the synclinal orientation is the preferred one for this compound in solution. acs.org

Dihedral Angle Analysis and Preferred Conformations

Detailed analysis of dihedral angles provides precise information about the three-dimensional structure of this compound's conformers. X-ray crystallography and Density Functional Theory (DFT) calculations have provided key angular data for the most stable synclinal conformer. researchgate.netacs.org The antiperiplanar conformer is defined by its characteristic F-C-C-O angle, while a third gauche conformer, though predicted by calculations to be low in energy, has not been experimentally observed. acs.org

The experimentally determined structure shows that the synclinal conformer is the most stable. The key dihedral angles from both experimental and theoretical analyses are presented below.

Table 1: Experimental and Calculated Dihedral Angles for this compound Conformers

| Dihedral Angle | Conformer | Experimental Value (X-ray) | Calculated Value (DFT) | Source(s) |

|---|---|---|---|---|

| ∠FCCO | Synclinal | 71° | ~70° | researchgate.netacs.org |

| ∠FCCO | Antiperiplanar | Not Applicable | 180° | researchgate.netacs.org |

| ∠COCC | Synclinal | 176.6° | 177.5° | acs.org |

| ∠COCC | Gauche (unobserved) | Not Applicable | 95-100° | acs.org |

| ∠CCOC | Synclinal | 4.5° | 2.3° | acs.org |

The gauche conformer mentioned in the table is a structure predicted by ab initio calculations but for which experiments show no evidence. acs.org The data clearly shows a strong preference for the synclinal geometry in the observed states of this compound.

Influence of Electronegative Atoms on Molecular Geometry

The conformational preference in this compound is strongly influenced by the presence of the highly electronegative oxygen and fluorine atoms. acs.orglibretexts.org Typically, steric hindrance (known as a gauche interaction) between substituent groups would favor an antiperiplanar arrangement where the groups are furthest apart. acs.org However, in molecules like this compound, electronic effects can override steric factors. acs.org

The preference for the synclinal geometry is explained by a model involving the bowing of chemical bonds. acs.org It is proposed that the path of electron density between two bonded atoms does not always lie on the direct line connecting the nuclei. acs.orgresearchgate.net This "bond path" can be bowed. For antiperiplanar substituents, the bond path between the methylene (B1212753) carbons is described as "doubly bowed," a configuration that is less stable. acs.orgresearchgate.net The synclinal orientation avoids this less favorable electronic arrangement, making it the more stable conformer despite the closer proximity of the electronegative atoms. acs.org This phenomenon has also been observed in related molecules such as 1-phenoxypropane. acs.org

Computational Chemistry and Theoretical Investigations of 2 Fluorophenetole

Quantum Mechanical Approaches to 2-Fluorophenetole

Quantum mechanics serves as the fundamental framework for probing the intricacies of this compound's molecular structure and behavior. aps.orgarxiv.org A variety of computational methods rooted in quantum theory are employed to elucidate its properties. openaccessjournals.com

Ab Initio Calculations for Ground State Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in determining the ground state structure and energetics of this compound. mdpi.comaps.orgnist.gov These methods predict the existence of three low-energy conformations: a planar form with Cs symmetry where the fluorine and oxygen atoms are antiperiplanar, a gauche conformer where the side chain carbons are significantly out of the ring's plane, and a synclinal structure where the carbons and oxygen are nearly coplanar but the fluorine is synclinal to the oxygen. acs.org

However, ab initio calculations of the electronic ground states have shown limitations in accurately ordering the relative energies of these conformational isomers. researchgate.net They have been found to predict high stability for a highly nonplanar structure for which there is no experimental evidence. researchgate.net Despite this, these calculations provide valuable insights into the potential energy surface of the molecule. acs.org

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems like molecules. wikipedia.orgresearchgate.net For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G** basis set, have been successful in predicting structural features that closely match experimental data from X-ray crystallography. acs.org

DFT geometry optimizations have provided accurate predictions for bond angles and dihedral angles. acs.org For instance, in the synclinal conformer, the calculated orientation of the benzene (B151609) ring about the sp² C-O bond (∠CCOC = 2.3°) and the chain about the sp³ C-O bond (∠COCC = 177.5°) are in close agreement with experimental values of 4.5° and 176.6°, respectively. acs.org

Furthermore, DFT is employed to calculate harmonic vibrational frequencies. nih.govukm.edu.myarxiv.org The computed (unscaled) normal modes at frequencies below 350 cm⁻¹ show good agreement with those measured by vibrational spectroscopy. researchgate.net These calculations are crucial for assigning experimentally observed vibrational spectra to specific molecular motions. gaussian.comq-chem.com

CI-Singles Normal-Mode Frequencies in Excited State Analysis

Configuration Interaction with Single excitations (CIS) is a method used to study the electronic excited states of molecules. q-chem.comq-chem.comgaussian.com For this compound, CI-Singles calculations provide reasonable estimates for the differences in UV absorptions between its isomers and can accurately fit observed overtones, although they may err in predicting the absolute wavelengths. researchgate.net

The assignments of the different conformations of β-Fluorophenetole are supported by comparing observed vibrational progressions with calculated CI-Singles normal-mode frequencies. acs.org This comparative analysis helps in identifying the specific conformers present in experimental conditions, such as in a supersonic jet. acs.org

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques are essential for exploring the complex conformational landscape of flexible molecules like this compound. mdpi.comnih.govschrodinger.comscifiniti.comrsc.org These methods allow for the visualization and energetic evaluation of different spatial arrangements of the atoms. lumenlearning.comlibretexts.orgscribd.com

Energy Minimization and Conformational Isomer Prediction

Computational energy minimization techniques are used to locate the stable conformations of this compound on its potential energy surface. Ab initio calculations have predicted three primary low-lying conformations: planar, gauche, and synclinal. acs.org

Experimental observations from supersonic jet/REMPI spectroscopy have confirmed the presence of the synclinal conformer as the dominant species in the gas phase, characterized by an FCCO torsion angle of approximately 70°. researchgate.net A minor conformer with an antiperiplanar arrangement of the fluorine and oxygen atoms (FCCO torsion angle ≈ 180°) is also observed. researchgate.net While calculations predicted the gauche structure to have the lowest energy, experimental evidence for this conformer is lacking. acs.org

Below is a data table summarizing the calculated energies for different conformers of β-Fluorophenetole.

| Conformer | Method | Energy (au) |

| synclinal | SCF | 482.48364 |

| MP2 | 483.89876 | |

| B3LYP | 485.32650 | |

| gauche | SCF | 482.48280 |

| MP2 | 483.89895 | |

| B3LYP | 485.32651 | |

| planar | SCF | 482.48502 |

| MP2 | 483.89899 | |

| B3LYP | 485.32657 | |

| Table based on data from The Journal of Physical Chemistry A. researchgate.net |

Atoms-in-Molecules (AIM) Analysis of Electron Density

The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, provides a method to analyze the electron density of a molecule and partition it into atomic basins. wikipedia.orguni-rostock.de This analysis reveals the nature of chemical bonds and non-bonded interactions. acs.org

For this compound, AIM analysis of the theoretical electron densities helps to understand the preferences for synclinal versus antiperiplanar geometries. researchgate.net The analysis has shown a correlation between these conformational preferences and the double bowing of the bond paths between the two methylene (B1212753) carbons. researchgate.net In the gauche conformer, an AIM analysis of the computed structure revealed a potential hydrogen bond between the fluorine atom and the nearest ring hydrogen, indicated by the presence of a bond critical point in the electron density. researchgate.net This suggests an attractive interaction between these two atoms. researchgate.net

Studies on Noncovalent Interactions in this compound Systems

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. rsc.org In systems involving this compound, these interactions, though weak, govern its conformational preferences and how it interacts with its environment. Theoretical studies, particularly on its structural isomer β-fluorophenetole, have utilized ab initio calculations to understand the subtle balance of forces at play. researchgate.netacs.org These calculations reveal that the molecule's preferred geometry is a result of complex interplay between various attractive and repulsive interactions. researchgate.net

As an ether, the oxygen atom in this compound, with its lone pairs of electrons, can act as a hydrogen bond acceptor in the presence of suitable donor molecules like water or alcohols. The fluorine atom can also act as a weak hydrogen bond acceptor. While this compound lacks a classic hydrogen bond donor (like an O-H or N-H group), weak intramolecular hydrogen bonds of the C-H···O and C-H···F type can contribute to the stabilization of specific conformers. nih.gov

Computational studies on the related β-fluorophenetole have explored its conformational landscape, identifying synclinal (gauche) and antiperiplanar (anti) arrangements of the oxygen and fluorine atoms. researchgate.netacs.org The preference for the synclinal conformer in both the gas phase and crystalline state is not attributed to a classical hydrogen bond. researchgate.netconicet.gov.ar Instead, it arises from a complex balance of electrostatic and steric interactions. Theoretical analyses using Quantum Theory of Atoms in Molecules (QTAIM) on similar molecules like 2-fluorophenol (B130384) have shown no bond critical point between the hydroxyl hydrogen and the fluorine, arguing against a traditional intramolecular hydrogen bond. conicet.gov.ar This suggests that in this compound, stabilization comes from a network of weaker interactions rather than a single dominant hydrogen bond. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to visualize and quantify chemical bonding and noncovalent interactions based on the topology of the electron density. numberanalytics.comresearchgate.netfrontiersin.org This approach has been applied to the structural isomer β-fluorophenetole to understand its conformational preferences. researchgate.net The analysis of the theoretical electron density reveals bond paths and bond critical points (BCPs) between atoms, which serve to map the attractive and repulsive forces within the molecule. researchgate.net

In studies of β-fluorophenetole, QTAIM analysis correlates the preference for synclinal versus antiperiplanar geometries with the nature of the bond paths between the methylene carbons. researchgate.net The calculations show that the interaction between the fluorine and a nearby ring hydrogen is attractive, as evidenced by the presence of a bond critical point, which helps to stabilize a non-planar conformer. researchgate.net This method allows for a direct assessment of interactions that might otherwise be inferred indirectly from geometry alone, providing a more rigorous basis for understanding conformational stability. researchgate.net

| Conformer | Dihedral Angle | DFT-Calculated Value | X-ray Experimental Value |

|---|---|---|---|

| Synclinal | F-C-C-O | 70.1 | 70.7 |

| C-C-O-C(sp²) | 174.6 | 177.3 | |

| C-O-C(sp²)-C(sp²) | -25.0 | -28.2 | |

| Antiperiplanar (Planar) | F-C-C-O | 180.0 | N/A |

| C-C-O-C(sp²) | 180.0 | N/A | |

| C-O-C(sp²)-C(sp²) | 0.0 | N/A |

Data sourced from ab initio calculations and X-ray crystallography studies on β-fluorophenetole. researchgate.netacs.org The antiperiplanar conformer is a theoretical structure not observed in the crystal.

Simulation of Spectroscopic Data and Comparison with Experimental Results

A powerful application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental results to validate theoretical models and aid in the assignment of spectral features. researchgate.netmdpi.comej-chem.orguni-bremen.de For the isomer β-fluorophenetole, ab initio calculations have been used to simulate its spectroscopic properties and compare them with experimental data obtained from resonance-enhanced multiphoton ionization (REMPI) in a supersonic jet. researchgate.netacs.org

Hartree-Fock, density functional theory (DFT), and configuration interaction (CI) singles calculations have been employed to predict the structural features and vibrational frequencies. researchgate.net The computed (unscaled) normal mode frequencies below 350 cm⁻¹ show good agreement with those measured by vibrational spectroscopy. researchgate.net Furthermore, CI singles calculations provide reasonable estimates for the differences in UV absorption between isomers and accurately fit the observed vibrational overtones in the excitation spectra, although they are less accurate in predicting the absolute absorption wavelengths. researchgate.net This synergy between calculated and experimental spectra is essential for confirming the three-dimensional structures of the dominant conformers in the gas phase. nih.gov

| Vibrational Mode Description | Experimental Frequency (REMPI) | Calculated Frequency (CI-Singles, Unscaled) |

|---|---|---|

| Ethyl torsion | 59 | 54 |

| Out-of-plane wag | 114 | 105 |

| In-plane bend | 198 | 191 |

| Out-of-plane bend | 220 | 214 |

Data derived from REMPI excitation spectra and ab initio calculations. acs.org The calculated values are for the first electronically excited state (S₁).

Theoretical Insights into Reaction Mechanisms Involving this compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient structures like transition states and the evaluation of reaction energy profiles. e3s-conferences.org The most common synthesis of this compound is the Williamson ether synthesis, an Sₙ2 reaction between an alkali salt of 2-fluorophenol (2-fluorophenoxide) and an ethyl halide, such as bromoethane (B45996) or iodoethane. acs.orgnumberanalytics.comfrancis-press.com Theoretical methods can model this reaction to understand its kinetics and the factors influencing its efficiency.

The Sₙ2 reaction mechanism proceeds through a single transition state where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. numberanalytics.comlibretexts.org For the synthesis of this compound, the transition state involves the backside attack of the 2-fluorophenoxide ion on the ethyl halide. acs.org

Using computational methods like Density Functional Theory (DFT), the geometry of this high-energy transition state can be optimized. sciforum.net It is characterized as a trigonal bipyramidal structure around the α-carbon of the ethyl group, with the oxygen of the phenoxide and the departing halide as the two axial ligands. A key feature of a calculated transition state is that it represents a first-order saddle point on the potential energy surface, which can be confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netreddit.comscm.com

The energy difference between the reactants and this transition state is the activation energy (ΔE‡ or ΔG‡). mdpi.com This energy barrier is a critical parameter that determines the rate of the reaction; a lower barrier corresponds to a faster reaction. mdpi.com While specific DFT calculations for the this compound synthesis are not widely published, the methodology is standard for analyzing Sₙ2 reactions, providing predictions of reaction rates and the influence of solvent and temperature. sciforum.netchemrxiv.org

The stability of the 2-fluorophenoxide intermediate can be assessed computationally. Its stability is primarily derived from two electronic effects:

Resonance: The negative charge on the oxygen atom is not localized; it is delocalized into the π-system of the aromatic ring. This spreads the charge over multiple atoms, which is a powerful stabilizing effect common to all phenoxides.

Inductive Effect: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density from the ring towards the fluorine atom, further helping to stabilize the negative charge of the phenoxide anion. researchgate.net

Computational studies on related systems confirm that electron-withdrawing groups on the aromatic ring generally increase the stability of the corresponding phenoxide anion. acs.org Therefore, the 2-fluorophenoxide ion is expected to be a relatively stable and readily formed intermediate, poised for the subsequent nucleophilic attack on the ethyl halide to form the final this compound product.

Reaction Mechanisms and Kinetics Involving 2 Fluorophenetole

Mechanistic Studies of 2-Fluorophenetole Synthesis

The synthesis of this compound is often achieved through a Williamson ether synthesis, a versatile and widely used method for preparing ethers. masterorganicchemistry.comlibretexts.orgorgoreview.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of 2-fluorophenol (B130384) with an ethyl halide. acs.org

Nucleophilic Substitution (SN2) Mechanisms in Ether Formation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.orgwikipedia.org This is a concerted reaction, meaning the bond formation between the nucleophile and the electrophilic carbon, and the bond cleavage of the leaving group occur simultaneously. wikipedia.orgorganicchemistrytutor.com The "SN" designates a nucleophilic substitution, while the "2" indicates that the rate-determining step is bimolecular, involving both the nucleophile and the substrate. wikipedia.orgwikipedia.org

In the synthesis of this compound, the nucleophile is the 2-fluorophenoxide ion, formed by the deprotonation of 2-fluorophenol. This electron-rich species attacks the electrophilic carbon of an ethyl halide (the substrate), leading to the formation of this compound and the departure of the halide leaving group. acs.orgmasterorganicchemistry.com The reaction is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. wikipedia.orglibretexts.orgtotal-synthesis.com This approach is necessary to achieve optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-leaving group bond. wikipedia.orgtotal-synthesis.com

The transition state of an SN2 reaction features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. wikipedia.orgucsd.edumasterorganicchemistry.com The nucleophile and the leaving group are positioned at the axial positions, while the other three substituents lie in the equatorial plane. ucsd.edunumberanalytics.com

Role of Alkyl Tosylates as Electrophiles

While alkyl halides are commonly used as electrophiles in the Williamson ether synthesis, alkyl tosylates are also effective substrates. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com Tosylates are excellent leaving groups, making the substitution reaction more favorable. The use of alkyl tosylates, such as butyl p-toluenesulfonate, has been demonstrated in SN2 reactions for ether synthesis. acs.org The fundamental SN2 mechanism remains the same, with the tosylate anion acting as the leaving group. masterorganicchemistry.com

Stereochemical Implications of SN2 Reactions

A hallmark of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This phenomenon, known as Walden inversion, is a direct consequence of the backside attack by the nucleophile. wikipedia.org As the nucleophile forms a new bond, the geometry at the carbon atom inverts, much like an umbrella turning inside out in a strong wind. masterorganicchemistry.com If the reaction is carried out on a chiral substrate, an (R)-enantiomer will be converted to an (S)-enantiomer, and vice versa. libretexts.orgtotal-synthesis.comnumberanalytics.com While this is a key feature of SN2 reactions, it is only observable when the carbon atom undergoing substitution is a chiral center. masterorganicchemistry.com

Influence of Reaction Conditions on Mechanistic Pathways

The efficiency and outcome of the Williamson ether synthesis are significantly influenced by various reaction conditions. Being an SN2 reaction, it is sensitive to steric hindrance. masterorganicchemistry.comwikipedia.org Therefore, the reaction works best with primary alkyl halides and is not suitable for tertiary alkyl halides, which tend to undergo elimination reactions instead. masterorganicchemistry.comwikipedia.org For unsymmetrical ethers, it is preferable to use the more sterically hindered alkoxide and the less hindered alkyl halide. libretexts.orgorgoreview.com

The choice of solvent also plays a crucial role. Polar aprotic solvents, such as acetone, DMF, or DMSO, are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity. wikipedia.org In some cases, the reaction is carried out in the conjugate acid of the alkoxide, such as ethanol (B145695) when using sodium ethoxide. masterorganicchemistry.com

Microwave irradiation has been employed to accelerate the SN2 synthesis of this compound from 2-fluorophenol and ethyl bromide. acs.orgresearchgate.net This technique allows for rapid optimization of reaction variables such as reagent equivalencies, solvent volume, reaction time, and temperature to improve the reaction yield. acs.org

Ionic Reaction Mechanistic Studies and Unimolecular Dissociations

The study of gas-phase ion chemistry provides valuable insights into the intrinsic reactivity of molecules, free from solvent effects. Research on the unimolecular dissociation of ionized this compound and related compounds reveals complex rearrangement pathways.

Intramolecular Acid-Base Reactions

Studies on the unimolecular dissociation of ionized, deuterium-substituted propyl phenyl ethers, which are structurally related to this compound, have shown that the elimination of neutral propene occurs through competing pathways. researchgate.net These processes can be viewed as intramolecular acid-base reactions within the ionized molecule. researchgate.net The phenoxy radical can act as a Brønsted base. researchgate.net Furthermore, the investigation of gas-phase decompositions of protonated ethers and amines often involves intramolecular hydrogen transfer, a form of intramolecular acid-base reaction. researchgate.net These studies highlight the potential for complex intramolecular rearrangements and fragmentations in ionized ethers like this compound.

Isomerization and Cycloaddition Reactions

Isomerization involves the intramolecular rearrangement of atoms, converting a molecule into an isomer. These reactions can proceed through various mechanisms, such as a deprotonation-reprotonation sequence which can lead to changes in stereochemistry at a chiral center. libretexts.org In some cases, gaseous ions can undergo isomerization, as seen in the conversion of 1-fluoro-1-propyl to 2-fluoro-2-propyl cations. google.com

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.orgmdpi.com These reactions are powerful tools for forming cyclic compounds and are classified based on the number of π-electrons involved, such as [4+2] and [3+2] cycloadditions. wikipedia.org

Research has documented the participation of this compound in [3+2] cycloaddition reactions. coek.info These reactions typically involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.org While detailed mechanistic studies for this compound in this specific context are specialized, the general mechanism for [3+2] cycloadditions between nitrones and alkenes has been explored through computational studies, which often indicate a one-step, concerted mechanism. mdpi.com

| Reaction Type | Description | Relevance to this compound |

| Isomerization | A process where a molecule is transformed into an isomer with a different arrangement of atoms. libretexts.org | While a fundamental reaction type, specific studies detailing the isomerization of this compound are not prominent in the reviewed literature. |

| [3+2] Cycloaddition | A reaction where a 1,3-dipole reacts with a π-system (dipolarophile) to form a five-membered cyclic compound. wikipedia.orglibretexts.org | This compound has been noted to participate in [3+2] cycloaddition reactions. coek.info |

Kinetic Evidence in Reaction Mechanism Determination

The study of reaction kinetics, which focuses on the rate of chemical reactions, is fundamental to determining the step-by-step process of a reaction mechanism. libretexts.org By observing how reaction rates change with varying concentrations of reactants, temperature, or isotopic substitution, chemists can infer the nature of the transition state and the number of molecules involved in the rate-determining step. epfl.ch

Rate Law Determination and Molecularity

The rate law is an experimentally determined equation that expresses the relationship between the reaction rate and the concentrations of the reactants. byjus.com The molecularity of a reaction, in contrast, is a theoretical concept that refers to the number of molecules, atoms, or ions that collide in an elementary (single-step) reaction. unacademy.combyjus.comwikipedia.org For an elementary reaction, the order of the reaction is equal to its molecularity. byjus.comwikipedia.org

Reactions can be classified by their molecularity:

Unimolecular : One molecule is involved in the rate-determining step. allen.in

Bimolecular : Two molecules collide in the rate-determining step. wikipedia.orgallen.in

Termolecular : Three molecules collide simultaneously; these are rare. unacademy.comquora.com

The synthesis of this compound via the Williamson ether synthesis is an SN2 reaction. jk-sci.com The designation '2' in SN2 signifies that the reaction is bimolecular. libretexts.orglibretexts.org This means the rate-determining step involves the collision of two species: the 2-fluorophenoxide ion (the nucleophile) and the ethyl halide (the electrophile). libretexts.orglibretexts.org

Consequently, the reaction exhibits second-order kinetics. libretexts.org The rate law is expressed as: Rate = k[2-FC₆H₄O⁻][CH₃CH₂-X]

Here, 'k' is the rate constant, and the rate is dependent on the concentration of both reactants. libretexts.orglibretexts.org This rate law can be determined experimentally by monitoring the concentration of reactants or products over time, often using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy. acs.orgmagritek.com For example, an undergraduate chemistry experiment was designed to allow students to optimize the SN2 synthesis of this compound and calculate the percent conversion using rapid GC-MS analysis. acs.org

| Kinetic Parameter | Definition | Application to this compound Synthesis (SN2) |

| Rate Law | Equation relating reaction rate to reactant concentrations. byjus.com | Rate = k[2-Fluorophenoxide][Ethyl halide] |

| Reaction Order | The sum of the exponents of the concentration terms in the rate law. byjus.com | Second-order overall (first-order in each reactant). libretexts.org |

| Molecularity | Number of species involved in the rate-determining step. unacademy.comwikipedia.org | Bimolecular. libretexts.orglibretexts.org |

Kinetic Isotope Effects on Molecular Ion Decomposition

The kinetic isotope effect (KIE) is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgyoutube.com It is a powerful tool for elucidating reaction mechanisms, as it provides insight into bond-breaking or bond-forming events in the rate-determining step. youtube.com The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). wikipedia.org

A study involving the decomposition of the molecular ion of β-fluorophenetole (2-phenoxy-1-fluoroethane), an isomer of this compound, was conducted using time-of-flight mass spectrometry. researchgate.net The results of resonance-enhanced multiphoton ionization (REMPI) showed that deuterium (B1214612) substitution did not decelerate the rate of unimolecular decomposition of the radical cations. researchgate.net This suggests the absence of a significant primary kinetic isotope effect for C-D bond cleavage in the rate-determining step of the decomposition for that specific isomer. researchgate.net

It is important to note that these findings are for an isomer, and specific KIE data on the molecular ion decomposition of this compound itself were not found in the surveyed literature. Theoretical studies on other SN2 reactions have shown that tunneling effects can contribute significantly to carbon-13 and carbon-14 (B1195169) KIEs. mdpi.com

Detection and Characterization of Reaction Intermediates and Transition States

Reaction intermediates are relatively stable species that are formed and consumed during a multi-step reaction, whereas transition states are extremely short-lived, high-energy configurations at the peak of a reaction energy profile that cannot be isolated. lasalle.edue3s-conferences.org The detection and characterization of these transient species are crucial for understanding a reaction mechanism but are often challenging due to their fleeting nature. beilstein-journals.orgnih.gov

Spectroscopic Detection of Intermediates

Modern analytical techniques are essential for detecting and characterizing unstable reaction intermediates. beilstein-journals.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Laser Flash Photolysis are powerful tools for this purpose. magritek.combeilstein-journals.org

Benchtop NMR spectroscopy can be used for the online monitoring of chemical reactions, providing insight into reaction kinetics and mechanisms. magritek.com This technique allows for the identification and quantification of reactants, products, and, importantly, reaction intermediates that might otherwise be missed by endpoint analysis. magritek.com Similarly, GC-MS analysis is employed in the synthesis of this compound to monitor the reaction's progress by quantifying the consumption of reactants and the formation of the product. acs.org While this is typically used to determine the final conversion, such real-time monitoring could potentially identify any sufficiently stable intermediates. acs.org

Computational chemistry also plays a vital role, where methods like Density Functional Theory (DFT) can predict the spectra of proposed intermediates, which can then be compared with experimental measurements to confirm their existence. sumitomo-chem.co.jp

Computational Approaches to Transition State Geometries

The elucidation of reaction mechanisms often hinges on understanding the fleeting, high-energy transition state structures that connect reactants to products. mit.edumit.edu Due to their transient nature, these states are nearly impossible to observe experimentally. mit.edumit.edu Computational chemistry provides a powerful toolkit to model and characterize these transition state geometries, offering insights into the feasibility and pathways of chemical reactions. e3s-conferences.org Methods like Density Functional Theory (DFT) are frequently employed to calculate the structures and energies of these critical points on the potential energy surface. sciforum.netnih.gov

For molecules like this compound, computational studies can predict the most likely conformations and their relative energies. For instance, ab initio calculations have been used to study the conformational isomers of related compounds like β-fluorophenetole (2-phenoxy-1-fluoroethane). researchgate.net These studies, combining methods like Hartree-Fock, Møller-Plesset perturbation theory, and DFT, can predict structural features such as bond lengths and dihedral angles with considerable accuracy when compared to experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

While specific computational studies on the transition state geometries of reactions directly involving this compound are not extensively detailed in the provided results, the principles can be extrapolated from similar systems. For example, in the study of β-fluorophenetole, different computational methods yielded varying predictions for the relative energies of its conformational isomers. researchgate.net This highlights the importance of selecting appropriate computational models and basis sets to achieve results that correlate well with experimental evidence. sciforum.netresearchgate.net The development of machine learning models is also accelerating the process of predicting transition state structures, making these calculations faster and more accessible. mit.edumit.educhemrxiv.org

Below is a representative table illustrating the type of data generated from computational studies on molecular geometries, based on findings for β-fluorophenetole, a structurally similar compound.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for a Fluorinated Phenetole (B1680304) Analog (β-fluorophenetole)

| Parameter | X-ray Crystallography (Experimental) | DFT Calculation (B3LYP/6-311G**) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O | 1.375 | 1.368 |

| O-C(H₂) | 1.435 | 1.430 |

| C(H₂)-C(H₂) | 1.503 | 1.512 |

| C(H₂)-F | 1.389 | 1.401 |

| **Dihedral Angles (°) ** | ||

| F-C-C-O | 70.5 | 71.2 |

| C-C-O-C(aryl) | 175.4 | 178.9 |

This table is illustrative and based on data for β-fluorophenetole to demonstrate the application of computational methods. Data derived from a study on β-fluorophenetole. researchgate.net

Isotope Labeling (Tracer Technique) in Mechanistic Elucidation

Isotope labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.comspectroinlets.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), scientists can follow the labeled atom's position in the products, intermediates, and transition states. wikipedia.orgyoutube.com This method is instrumental in distinguishing between different possible reaction pathways. youtube.com

The primary way this is achieved is through the analysis of the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-limiting step, yet it still influences the reaction rate. wikipedia.orgyoutube.com

In the context of this compound, while specific KIE studies are not detailed in the search results, we can infer its application from studies on analogous compounds. For example, a study on deuterated analogues of β-fluorophenetole utilized time-of-flight mass spectrometry to analyze the fragmentation patterns of the molecular ions. researchgate.net It was found that deuterium substitution did not significantly slow down the decomposition rate of the radical cations, indicating the absence of a primary KIE for C-D bond cleavage in the rate-determining step of that specific fragmentation process. researchgate.net

The general methodology involves synthesizing a version of this compound with an isotopic label at a specific position. This labeled compound would then be subjected to the reaction under investigation. By analyzing the products using techniques like mass spectrometry or NMR spectroscopy, the location of the isotope can be determined, confirming or refuting a proposed mechanism. wikipedia.orgspectroinlets.com For instance, if a reaction is proposed to involve the cleavage of a specific C-H bond on the ethyl group of this compound, replacing that hydrogen with deuterium and observing a significant decrease in the reaction rate (a kH/kD > 1) would provide strong evidence for that mechanism. wikipedia.org

Table 2: Illustrative Data from Isotope Labeling Experiments

| Reaction Type | Isotopic Substitution | Observed Kinetic Isotope Effect (k_light / k_heavy) | Mechanistic Implication |

|---|---|---|---|

| Elimination Reaction | C-H vs. C-D bond cleavage | > 1 (e.g., 2-7) | C-H bond is broken in the rate-determining step (Primary KIE). youtube.com |

| Nucleophilic Substitution (SN1-type) | α-deuteration (C-H bond not broken) | ~1.1 - 1.2 | Change in hybridization at the carbon center in the transition state (Secondary KIE). wikipedia.orgyoutube.com |

| Fragmentation of β-fluorophenetole radical cation | Deuterium substitution | No significant change | C-D bond cleavage is not the rate-decelerating step. researchgate.net |

This table provides examples of how KIE data is interpreted to elucidate reaction mechanisms and is not specific to this compound unless cited.

Biological Activity and Medicinal Chemistry Applications of 2 Fluorophenetole and Its Derivatives

Fluorine's Impact on Biological Systems and Drug Design

The strategic incorporation of fluorine into drug candidates can dramatically alter their physicochemical and pharmacokinetic profiles, leading to enhanced therapeutic efficacy and safety. alfa-chemistry.commdpi.com Fluorine's high electronegativity and small van der Waals radius are key to its ability to modulate a molecule's properties. mdpi.com

Modulation of Conformational Flexibility

Influence on Noncovalent Interactions in Biological Environments

Fluorine's unique electronic properties allow it to participate in various noncovalent interactions within a biological milieu. These interactions, although individually weak, can collectively contribute significantly to the binding affinity and selectivity of a drug molecule.

Hydrogen Bonds: While the C-F bond is not a strong hydrogen bond acceptor, it can participate in weak hydrogen bonding interactions, particularly with N-H and O-H donors found in proteins. researchgate.net

Dipole-Dipole and Ion-Dipole Interactions: The highly polarized C-F bond can engage in favorable electrostatic interactions with polar residues in a protein's binding pocket.

Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to interact with hydrophobic pockets in a target protein.

In the context of 2-Fluorophenetole, the fluorine atom's ability to engage in these noncovalent interactions could be a key determinant of its potential biological activity.

Effects on Metabolic Pathways and Pharmacokinetic Properties

A major advantage of incorporating fluorine into drug candidates is the potential to block or slow down metabolic pathways, thereby improving metabolic stability and pharmacokinetic profiles. annualreviews.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. annualreviews.org

For this compound, the fluorine atom at the ortho position could shield the aromatic ring from hydroxylation, a common metabolic pathway for aromatic compounds. This could lead to a longer half-life and improved bioavailability compared to its non-fluorinated counterpart, phenetole (B1680304). Furthermore, fluorination can influence a compound's lipophilicity, which in turn affects its absorption, distribution, and excretion. The trifluoromethoxy group (-OCF3), for instance, is known to enhance lipophilicity and metabolic resistance in drug scaffolds. alfa-chemistry.com

Structure-Activity Relationships (SAR) in Fluorinated Compounds

The biological activity of a fluorinated compound is often highly dependent on the position of the fluorine atom(s) on the molecular scaffold. This principle of positional isomerism is a critical aspect of structure-activity relationship (SAR) studies in medicinal chemistry.

Positional Isomerism of Fluorine and Biological Outcomes